molecular formula C11H14O5 B12303360 [3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid

[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid

Cat. No.: B12303360
M. Wt: 226.23 g/mol
InChI Key: IZLIRBKYKYMRPY-VURMDHGXSA-N
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Description

[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid is a complex organic compound belonging to the furan family. This compound is characterized by its unique structure, which includes a furan ring substituted with hydroxy, oxo, and pentyl groups, as well as an acetic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable aldehyde with a furan derivative under acidic or basic conditions. This is followed by oxidation and hydrolysis steps to introduce the hydroxy and oxo functionalities. The pentyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, nitro groups, sulfonic acid groups.

Major Products Formed

    Oxidation Products: Formation of diketones or carboxylic acids.

    Reduction Products: Formation of diols or alcohols.

    Substitution Products: Formation of halogenated, nitrated, or sulfonated furans.

Scientific Research Applications

[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid involves its interaction with various molecular targets and pathways. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid: Similar in structure but with a pyran ring instead of a furan ring.

    5-Hydroxy-2(5H)-furanone: A simpler furan derivative with hydroxy and oxo groups.

    3-(4-Hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid: Similar functional groups but with a phenyl substitution.

Uniqueness

The uniqueness of [3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid lies in its specific combination of functional groups and the pentyl substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

(2Z)-2-(3-hydroxy-5-oxo-4-pentylfuran-2-ylidene)acetic acid

InChI

InChI=1S/C11H14O5/c1-2-3-4-5-7-10(14)8(6-9(12)13)16-11(7)15/h6,14H,2-5H2,1H3,(H,12,13)/b8-6-

InChI Key

IZLIRBKYKYMRPY-VURMDHGXSA-N

Isomeric SMILES

CCCCCC1=C(/C(=C/C(=O)O)/OC1=O)O

Canonical SMILES

CCCCCC1=C(C(=CC(=O)O)OC1=O)O

Origin of Product

United States

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